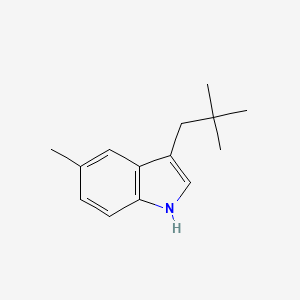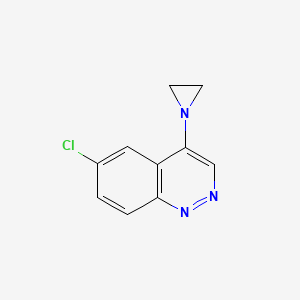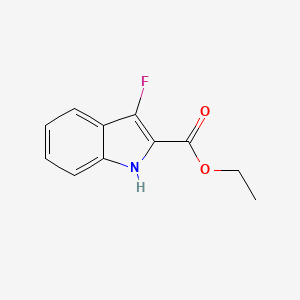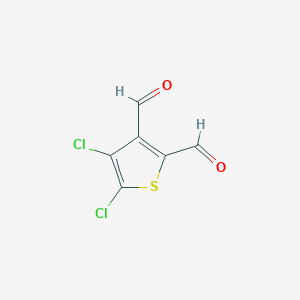
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine is a chemical compound with the molecular formula C10H17N5 It is a derivative of pyrazine and piperazine, featuring an ethyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or piperazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); reactions are performed under various conditions depending on the specific reagent and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced nitrogen functionalities. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or acylated derivatives .
Aplicaciones Científicas De Investigación
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is studied for its ability to interact with specific biological targets and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpiperazin-1-yl)pyrazin-2-amine: Similar structure with a methyl group instead of an ethyl group.
3-(4-Propylpiperazin-1-yl)pyrazin-2-amine: Similar structure with a propyl group instead of an ethyl group.
3-(4-Butylpiperazin-1-yl)pyrazin-2-amine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s ability to interact with specific molecular targets, leading to distinct biological effects compared to its methyl, propyl, or butyl analogs .
Propiedades
Fórmula molecular |
C10H17N5 |
|---|---|
Peso molecular |
207.28 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-9(11)12-3-4-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12) |
Clave InChI |
DMXRHIGNBMKFTK-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)

![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)
![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)


![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)




